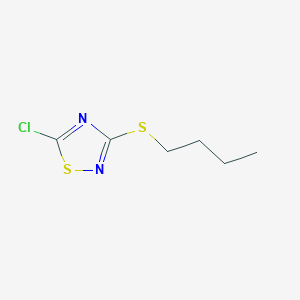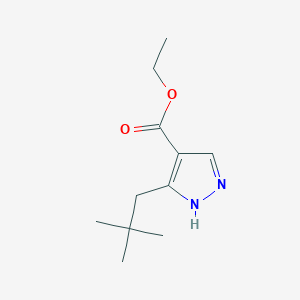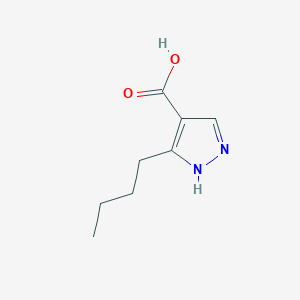![molecular formula C13H13FN2O2 B6350077 Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282712-31-4](/img/structure/B6350077.png)
Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate, commonly referred to as E5FPC, is a pyrazole-based compound that has been extensively studied in recent years. It is a versatile compound with a range of potential applications in the fields of medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
E5FPC has been studied for its potential applications in several areas of scientific research. It has been used as a probe for the investigation of the role of G protein-coupled receptors in the regulation of cell signaling pathways. In addition, E5FPC has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of the enzyme acetylcholinesterase. It has also been investigated for its potential use in the treatment of Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of E5FPC is not yet fully understood. However, it is believed to act as an agonist at G protein-coupled receptors, which are involved in the regulation of cell signaling pathways. It is thought to interact with the receptor and activate signaling pathways, which leads to the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
E5FPC has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have neuroprotective effects, which could be useful in the treatment of Alzheimer’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of E5FPC in laboratory experiments has several advantages, including its high purity and its ability to be easily synthesized. However, there are also some limitations, such as the need for an inert atmosphere for the synthesis and the need for careful purification of the product.
Zukünftige Richtungen
The potential applications of E5FPC are still being explored. Future research could focus on the use of E5FPC as an anti-inflammatory agent, as an inhibitor of acetylcholinesterase, or as a potential treatment for Alzheimer’s disease. Additionally, further research could be conducted to better understand the mechanism of action of E5FPC and to identify other potential applications.
Synthesemethoden
E5FPC is synthesized through a two-step reaction involving the reaction of ethyl 4-fluorobenzoate with methyl hydrazine and the subsequent reaction of the resulting ethyl 4-fluorobenzohydrazide with ethyl chloroformate. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography. The synthesis has been reported to be successful in yields of up to 93%.
Eigenschaften
IUPAC Name |
ethyl 5-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-2-18-13(17)11-8-15-16-12(11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAYSQDZPCGGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)
![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)
![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350070.png)
![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)

![Ethyl 5-[(4-bromophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350088.png)


![5-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350116.png)